molecular formula C17H23N7O2S B2449987 N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide CAS No. 1797956-53-6

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

Cat. No. B2449987
M. Wt: 389.48
InChI Key: AQYVQUVNUWBOQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C17H23N7O2S and its molecular weight is 389.48. The purity is usually 95%.
BenchChem offers high-quality N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Selective 5-HT7 Receptor Ligand Design

Research has explored the N-alkylation of sulfonamide moiety in arylsulfonamide derivatives of (aryloxy)ethyl piperidines as a strategy for creating selective 5-HT7 receptor ligands. This approach has led to the identification of potent and selective antagonists, demonstrating potential antidepressant-like and pro-cognitive properties, highlighting their therapeutic potential for CNS disorders (Canale et al., 2016).

CB1 Receptor Antagonism Study

The synthesis and pharmacological testing of sulfonamide derivatives, including the investigation of replacing the -CO group with the -SO(2) group in aminopiperidine regions, has been reported. This research sheds light on the understanding of CB1 receptor antagonism, although the specific compound N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide was not a direct subject of the study (Srivastava et al., 2008).

PET Imaging Agents

Studies have explored the synthesis of compounds similar to N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide for use as PET imaging agents. These compounds demonstrate potential in imaging specific enzymes related to neuroinflammation (Wang et al., 2018).

COX-2 Inhibitors

Research into sulfonamide-containing 1,5-diarylpyrazole derivatives has identified potent inhibitors of cyclooxygenase-2 (COX-2), with extensive work carried out in this area. These findings are significant for the development of treatments for conditions like rheumatoid arthritis and osteoarthritis (Penning et al., 1997).

Biological Activities of Arylmethanones

A study on the synthesis of novel N-phenylpyrazolyl aryl methanones derivatives containing arylthio/sulfinyl/sulfonyl groups has shown these compounds to exhibit favorable herbicidal and insecticidal activities (Wang et al., 2015).

CB1 Cannabinoid Receptor Interaction

Investigation into the molecular interaction of similar antagonists with the CB1 cannabinoid receptor provides insights into binding interactions and the development of pharmacophore models for cannabinoid receptor ligands (Shim et al., 2002).

properties

IUPAC Name

N-[[1-(3-cyanopyrazin-2-yl)piperidin-4-yl]methyl]-1,3,5-trimethylpyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N7O2S/c1-12-16(13(2)23(3)22-12)27(25,26)21-11-14-4-8-24(9-5-14)17-15(10-18)19-6-7-20-17/h6-7,14,21H,4-5,8-9,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQYVQUVNUWBOQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NN1C)C)S(=O)(=O)NCC2CCN(CC2)C3=NC=CN=C3C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-((1-(3-cyanopyrazin-2-yl)piperidin-4-yl)methyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide

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